molecular formula C16H14N2O2S B10898537 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B10898537
M. Wt: 298.4 g/mol
InChI Key: XRFMVOGEOJBPSH-UKTHLTGXSA-N
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Description

(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes a cyano group, a furylmethyl group, and a phenyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furylmethyl Intermediate: The synthesis begins with the preparation of the furylmethyl intermediate through a reaction between furfural and a suitable nucleophile.

    Coupling with the Phenyl Group: The furylmethyl intermediate is then coupled with a phenyl group that has been substituted with a methylsulfanyl group. This step often involves a palladium-catalyzed cross-coupling reaction.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE: shares similarities with other cyano-substituted propenamides and furylmethyl derivatives.

    Other Compounds: Compounds like (E)-2-CYANO-N~1~-(2-THIENYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE, which has a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide

InChI

InChI=1S/C16H14N2O2S/c1-21-15-6-4-12(5-7-15)9-13(10-17)16(19)18-11-14-3-2-8-20-14/h2-9H,11H2,1H3,(H,18,19)/b13-9+

InChI Key

XRFMVOGEOJBPSH-UKTHLTGXSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2

Origin of Product

United States

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